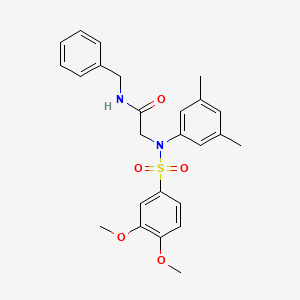
N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is an organic compound characterized by the presence of two chlorine atoms on the phenyl ring, a hydroxyl group, and a diphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 2,5-dichloroaniline with benzophenone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2,5-dichlorophenyl)-2-oxo-2,2-diphenylacetamide.
Reduction: Formation of N-(2,5-dichlorophenyl)-2-amino-2,2-diphenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- N-(2,5-dichlorophenyl)-2-oxo-2,2-diphenylacetamide
- N-(2,5-dichlorophenyl)-2-amino-2,2-diphenylacetamide
- N-(2,5-dichlorophenyl)-4-hydroxybenzamide
Comparison: N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is unique due to the presence of both hydroxyl and diphenylacetamide groups, which confer specific chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2/c21-16-11-12-17(22)18(13-16)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLAZBPAUHHFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=C(C=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3457191.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3457193.png)

![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylbenzamide](/img/structure/B3457203.png)

![3-chloro-N-{4-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457220.png)
![3-chloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457221.png)
![2,4-dichloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457228.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3457234.png)
![4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester](/img/structure/B3457246.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3457252.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3457254.png)

![1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)
